N-butylpiperidine-4-carboxamide
Overview
Description
N-butylpiperidine-4-carboxamide is an organic compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-butylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-butylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
- N-tert-Butylpiperidine-4-carboxamide
- N-methylpiperidine-4-carboxamide
- N-ethylpiperidine-4-carboxamide
Comparison: N-butylpiperidine-4-carboxamide is unique due to its specific butyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For instance, the butyl group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and enzymes .
Properties
IUPAC Name |
N-butylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCROKLQKJMQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585496 | |
Record name | N-Butylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73415-55-1 | |
Record name | N-Butyl-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73415-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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